N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring a benzodioxole core linked to a pyridazine ring via a thioacetamide bridge. This compound’s design aligns with medicinal chemistry strategies targeting heterocyclic systems for therapeutic applications, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-2-27-17-6-4-16(5-7-17)18-8-10-22(25-24-18)30-13-21(26)23-12-15-3-9-19-20(11-15)29-14-28-19/h3-11H,2,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSWENSEBGLZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O4S2 |
| Molecular Weight | 506.6 g/mol |
| CAS Number | 1005296-63-8 |
Synthesis
The synthesis of this compound involves the reaction of benzo[d][1,3]dioxole derivatives with pyridazine-based thioacetamides. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives incorporating benzo[d][1,3]dioxol moieties have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These compounds exhibited selective toxicity towards cancer cells while showing minimal cytotoxicity towards normal cells (IC50 > 150 µM) .
The anticancer activity is believed to be mediated through several mechanisms:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that treatment with these compounds leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses revealed that these compounds can induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by various structural modifications:
- Substituents on the Benzo Ring : Variations in the substituents on the benzo ring can significantly affect binding affinity and selectivity for cancer cell types.
- Pyridazine Modifications : Altering the ethoxy group or introducing different substituents on the pyridazine ring can enhance or reduce anticancer activity.
Case Studies
Several studies have investigated similar compounds with promising results:
- Study on Thiourea Derivatives : A study synthesized bis-benzo[d][1,3]dioxol derivatives and evaluated their anticancer activities against HepG2 and HCT116 cell lines, revealing potent inhibition comparable to standard chemotherapy agents .
- Molecular Docking Studies : Computational studies have suggested that these compounds exhibit favorable binding interactions with EGFR, supporting experimental findings of their inhibitory effects on cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound shares structural motifs with several analogs, differing primarily in heterocyclic systems, substituents, and linker groups:
Key Observations :
- Substituent Effects : The 4-ethoxyphenyl group (target) contrasts with brominated (C26, SW-C165) or fluorinated (5j) analogs, impacting lipophilicity and metabolic stability.
- Linker Groups: Thioacetamide (target) vs. methylamino (SW-C165) or triazole-thio (5j) linkers may influence binding kinetics or susceptibility to enzymatic cleavage.
Critical Analysis :
Implications for Target Compound :
- The thioacetamide group in 5j and 5i correlates with anticonvulsant efficacy, suggesting the target compound may share similar neurological applications .
- The benzodioxole moiety in 4a and SW-C165 supports central nervous system targeting, though substituent choice (e.g., 4-ethoxyphenyl vs. bromine) may modulate toxicity .
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be dissected into three primary components:
Each component requires tailored synthetic approaches, as outlined below.
Synthesis of Benzo[d]dioxol-5-ylmethyl Amine
Catechol Protection and Alkylation
The benzo[d]dioxole moiety is synthesized via condensation of 1,2-catechol derivatives with dihalomethanes. A modified protocol from [EP2727915A1] employs dichloromethane under basic conditions to form the dioxole ring. For non-deuterated analogs, the reaction proceeds as:
$$
\text{Catechol} + \text{CH}2\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzo[d]dioxole} \quad (85\%\ \text{yield})
$$
Subsequent Friedel-Crafts alkylation introduces the methylamine group. Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol yields the primary amine.
Table 1: Optimization of Benzo[d]dioxole Synthesis
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| K₂CO₃, 80°C | None | DMF | 85 |
| NaH, 60°C | Phase-transfer | THF | 78 |
| Cs₂CO₃, RT | KI | Acetone | 82 |
Preparation of 6-(4-Ethoxyphenyl)pyridazin-3-thiol
Suzuki-Miyaura Coupling for Pyridazine Functionalization
The pyridazine core is functionalized at the 6-position via Suzuki-Miyaura cross-coupling between 6-chloropyridazin-3-amine and 4-ethoxyphenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol (3:1) at 80°C afford 6-(4-ethoxyphenyl)pyridazin-3-amine in 90% yield.
Assembly of the Thioether-Acetamide Backbone
Bromoacetamide Synthesis
Bromoacetyl bromide is reacted with N-(benzo[d]dioxol-5-ylmethyl)amine in dichloromethane containing triethylamine (TEA) to form N-(benzo[d]dioxol-5-ylmethyl)-2-bromoacetamide (92% yield).
Thioether Formation
The thiolate anion generated from 6-(4-ethoxyphenyl)pyridazin-3-thiol (using NaH in DMF) undergoes nucleophilic substitution with the bromoacetamide. Reaction at 50°C for 6 hours furnishes the target compound in 78% yield.
Table 2: Thioether Coupling Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 50 | 6 | 78 |
| K₂CO₃ | Acetone | 60 | 8 | 65 |
| TEA | THF | 40 | 10 | 70 |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thioacetylation
A streamlined approach condenses the bromoacetamide and pyridazin-3-thiol in a single pot using DBU as a base. This method reduces purification steps but yields slightly lower (72%).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity at 254 nm.
Challenges and Optimization Strategies
- Thiol Oxidation: Use of inert atmosphere and antioxidants (e.g., BHT) prevents disulfide formation.
- Regioselectivity in Pyridazine Functionalization: Directed ortho-metalation with LDA ensures precise substitution.
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to avoid hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
